An In-depth Technical Guide to 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide: Synthesis, Properties, and Applications
Introduction: The Strategic Combination of a Privileged Scaffold and a Unique Functional Group
In the landscape of modern medicinal chemistry, the sulfonamide functional group holds a privileged status. Since the advent of the first sulfa drugs, this moiety has been a cornerstone in the development of a wide array of therapeutic agents, exhibiting antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The structural and electronic characteristics of the sulfonamide group allow it to act as a versatile scaffold for engaging with various biological targets.[3] This guide focuses on a specific, strategically designed molecule: 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide . This compound is of significant interest to researchers and drug development professionals due to the unique combination of the sulfonamide scaffold with a trifluoromethoxy (-OCF₃) group.
The trifluoromethoxy group is increasingly utilized in drug design to enhance key molecular properties. Unlike the more common trifluoromethyl (-CF₃) group, the -OCF₃ moiety offers a distinct electronic profile and greater lipophilicity, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[4][5] The introduction of a methyl group at the ortho position to the sulfonamide can further modulate the compound's conformational preferences and steric interactions, providing an additional layer of structural and functional diversity.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthetic pathway, and potential applications of 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide, offering valuable insights for its synthesis and utilization in research and drug discovery.
Molecular Structure and Physicochemical Properties
The chemical structure of 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide is characterized by a benzene ring substituted with a sulfonamide group, a methyl group at the 2-position, and a trifluoromethoxy group at the 4-position.
Chemical Structure:
Caption: Proposed synthetic pathway for 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide.
Step 1 & 2: Diazotization and Sulfonyl Chloride Formation
This two-step, one-pot procedure is a classic method for converting an aromatic amine to a sulfonyl chloride. The initial diazotization of 2-methyl-4-(trifluoromethoxy)aniline with sodium nitrite and hydrochloric acid at low temperatures yields the corresponding diazonium salt. This intermediate is then subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst to afford 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonyl chloride. [6] Experimental Protocol:
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Diazotization:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-methyl-4-(trifluoromethoxy)aniline (1 equivalent) to a mixture of concentrated hydrochloric acid and glacial acetic acid.
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Cool the stirred suspension to 0-5 °C in an ice-salt bath.
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Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
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Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
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-
Sulfonyl Chloride Formation:
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In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(II) chloride dihydrate.
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Cool this solution to 0-5 °C.
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Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide/copper chloride solution with vigorous stirring. The temperature should be maintained below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure to yield the crude 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonyl chloride, which can be used in the next step without further purification or purified by vacuum distillation or recrystallization.
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Step 3: Amination to the Sulfonamide
The final step involves the reaction of the sulfonyl chloride intermediate with ammonia to form the desired sulfonamide. This is a standard nucleophilic substitution reaction at the sulfur center.
Experimental Protocol:
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Dissolve the crude 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add an excess of concentrated aqueous ammonia (ammonium hydroxide) with vigorous stirring.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Remove the THF under reduced pressure.
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Acidify the aqueous residue with dilute hydrochloric acid to precipitate the sulfonamide product.
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Collect the solid product by filtration, wash with cold water, and dry.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide.
Spectroscopic Characterization (Predicted)
The structural elucidation of the final compound would rely on standard spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated:
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¹H NMR:
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A singlet for the methyl protons (CH₃) around δ 2.2-2.5 ppm.
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A singlet for the sulfonamide protons (SO₂NH₂) around δ 7.0-7.5 ppm, which is exchangeable with D₂O.
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A complex multiplet or distinct signals for the three aromatic protons in the range of δ 7.0-8.0 ppm.
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¹³C NMR:
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A signal for the methyl carbon around δ 20-25 ppm.
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Signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group showing a quartet due to C-F coupling.
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IR Spectroscopy:
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Characteristic N-H stretching bands for the sulfonamide group around 3200-3400 cm⁻¹.
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Asymmetric and symmetric S=O stretching bands around 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
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C-O and C-F stretching bands associated with the trifluoromethoxy group.
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Mass Spectrometry:
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A molecular ion peak corresponding to the molecular weight of the compound (255.21 g/mol ).
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Characteristic fragmentation patterns, including the loss of SO₂NH₂ and other fragments.
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Potential Applications and Research Directions
The unique structural features of 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide make it a compelling candidate for various applications in drug discovery and materials science.
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Enzyme Inhibition: The sulfonamide moiety is a well-known zinc-binding group and has been extensively used to target metalloenzymes such as carbonic anhydrases and matrix metalloproteinases. [1]The trifluoromethoxy group can enhance binding affinity and selectivity for specific enzyme isoforms.
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Anticancer and Anti-inflammatory Agents: Related sulfonamide structures have demonstrated potent anticancer and anti-inflammatory activities. [7]This compound could be explored as a lead structure for the development of novel therapeutics in these areas.
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Agrochemicals: The trifluoromethoxy group is also prevalent in modern agrochemicals, where it can improve efficacy and metabolic stability. [2]* Building Block for Chemical Libraries: This molecule serves as a valuable and versatile building block for the synthesis of more complex molecules for high-throughput screening and the development of chemical probes.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide is not available, based on data for analogous compounds such as 2-(trifluoromethoxy)benzenesulfonamide, appropriate safety precautions should be taken. [8]The compound is expected to be a skin and eye irritant. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
2-methyl-4-(trifluoromethoxy)benzene-1-sulfonamide represents a molecule of high interest at the intersection of privileged scaffold design and modern fluorine chemistry. Its synthesis, achievable through established synthetic methodologies, opens the door to the exploration of its biological activities and potential applications as a therapeutic agent or a key chemical intermediate. The strategic incorporation of the trifluoromethoxy and ortho-methyl groups onto the benzenesulfonamide core provides a rich platform for fine-tuning its physicochemical and pharmacological properties. This guide serves as a foundational resource for researchers and scientists poised to investigate the potential of this promising compound.
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